molecular formula C23H24N2O4S B3569509 N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3569509
M. Wt: 424.5 g/mol
InChI Key: BSIORSFTOVLFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(2-methylbenzyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)glycinamide, commonly known as MPPG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological and pathological processes.

Mechanism of Action

MPPG is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is involved in various physiological processes, including synaptic plasticity, learning, and memory. It has also been implicated in various pathological conditions, including anxiety, depression, and drug addiction. MPPG binds to the allosteric site of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide and blocks its activation by glutamate, leading to a decrease in downstream signaling.
Biochemical and Physiological Effects
MPPG has been shown to have various biochemical and physiological effects. It has been shown to decrease glutamate release and increase GABA release in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. MPPG has also been shown to decrease cocaine self-administration in rats, suggesting its potential in the treatment of drug addiction. Moreover, MPPG has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.

Advantages and Limitations for Lab Experiments

MPPG has several advantages for lab experiments. It is a selective antagonist of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, which allows for the specific modulation of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide signaling. MPPG is also relatively stable and can be easily synthesized in the lab. However, MPPG has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, MPPG has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.

Future Directions

There are several future directions for the study of MPPG. One potential direction is to investigate its potential in the treatment of other neurological and psychiatric disorders, such as schizophrenia and autism spectrum disorder. Another direction is to develop more potent and selective N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide antagonists that can overcome the limitations of MPPG. Moreover, the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its mechanisms of action.

Scientific Research Applications

MPPG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPPG has also been investigated for its potential in the treatment of drug addiction, Alzheimer's disease, and Fragile X syndrome. Moreover, MPPG has been used as a research tool to study the role of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in various physiological and pathological processes.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-8-6-7-9-19(18)16-24-23(26)17-25(30(2,27)28)20-12-14-22(15-13-20)29-21-10-4-3-5-11-21/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIORSFTOVLFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.